2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl-
Description
The compound 2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- is a heterocyclic benzoxazine derivative characterized by a six-membered oxazine ring fused to a benzene ring. Key structural features include:
Properties
CAS No. |
101089-45-6 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
6-methyl-3-phenyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C15H15NO/c1-12-7-8-15-13(9-12)10-16(11-17-15)14-5-3-2-4-6-14/h2-9H,10-11H2,1H3 |
InChI Key |
FAZSUTSEDYMIBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCN(C2)C3=CC=CC=C3 |
Related CAS |
228118-00-1 |
Origin of Product |
United States |
Preparation Methods
Solventless Three-Component Synthesis
The Mannich condensation reaction remains the cornerstone of benzoxazine synthesis. A solventless method described in a 1996 patent demonstrates the reaction of 4-methylphenol, aniline, and paraformaldehyde in a stoichiometric ratio of 1:2:4. Heating the mixture to 130–135°C for 15–20 minutes produces a transparent melt, which solidifies upon cooling to yield crude 3,4-dihydro-6-methyl-3-phenyl-2H-1,3-benzoxazine. Purification via recrystallization from ethyl acetate or acetone achieves a 71% yield. This method eliminates solvent waste but requires precise temperature control to prevent oligomerization.
Catalytic Enhancements with Trifluoromethanesulfonic Acid
Recent advancements employ trifluoromethanesulfonic acid (TfOH) as a catalyst to accelerate the Mannich reaction. A 2020 study optimized the synthesis using 4-methylphenol, benzaldehyde, and ammonium acetate in 2-methyltetrahydrofuran (2-MeTHF). At 0.46 M concentration and 55°C, TfOH (0.2 equivalents) facilitates complete conversion within 19 hours. Post-reaction, solvent switching to methanol induces crystallization, yielding 83% pure product with 97% LC purity. The acid catalyst enhances electrophilic aromatic substitution, critical for forming the benzoxazine ring.
Ring-Closure Strategies via Aldimine Intermediates
Aldimine-Mediated Cyclization
A 2017 protocol leverages aldimine intermediates to streamline benzoxazine formation. Reacting 2-(2-bromo-5-chlorophenyl)-1-(4-chloro-2-hydroxyphenyl)ethanone with benzaldehyde in the presence of aldimine 4a (10 mol%) and TfOH generates the target compound through a tandem imine formation and cyclization sequence. The reaction proceeds at ambient temperature in dichloromethane, with molecular sieves absorbing liberated water. This method achieves 82% yield on a 500 g scale, underscoring its industrial viability.
Solvent Effects and Reaction Kinetics
Comparative studies in 2-MeTHF and tetrahydrofuran (THF) reveal solvent polarity critically influences reaction rates. In 2-MeTHF, the azeotropic removal of methanol accelerates ring closure, reducing reaction times from 24 hours to 12 hours. Kinetic analysis shows a second-order dependence on aldehyde concentration, suggesting the rate-determining step involves nucleophilic attack by the phenolic oxygen on the protonated aldimine.
Continuous-Flow and Scalable Methodologies
Extruder-Based Synthesis
A patent-pending continuous-flow approach utilizes a twin-screw extruder for large-scale production. Pre-mixed 4-methylphenol, aniline, and paraformaldehyde (1:2:4 molar ratio) are fed into an extruder operating at 100–120°C with a residence time of 5–30 minutes. The mechanical shear forces homogenize the reactants, achieving 68% conversion without solvents. Post-extrusion, the product is washed with sodium hydroxide to remove unreacted phenol, followed by recrystallization from hexane.
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR analysis of the compound (600 MHz, CDCl3) reveals distinct signals:
- δ 4.31 ppm (s, 2H) : Methylene protons (Ar–CH2–N) of the dihydrooxazine ring.
- δ 6.63 ppm (s, 1H) : Oxazine oxygen-adjacent methine proton (O–CHAr–N).
- δ 6.80–7.51 ppm (m, 14H) : Aromatic protons from the phenyl and methyl-substituted benzene rings.
13C NMR data corroborate the structure, with a quaternary carbon at δ 153.2 ppm (C–O) and a methyl carbon at δ 21.5 ppm .
X-ray Crystallography
Single-crystal X-ray diffraction of a related compound, 2,3-diphenyl-3,4-dihydro-2H-benzo[e]oxazine, shows a puckered oxazine ring with a dihedral angle of 12.5° between the benzene and oxazine planes. The methyl group at position 6 introduces steric hindrance, slightly distorting the ring geometry compared to unsubstituted analogs.
Challenges and Optimization Opportunities
Byproduct Formation and Purification
Oligomeric byproducts arise from over-condensation of formaldehyde, particularly in solventless systems. Gradient recrystallization using hexane/ethyl acetate mixtures (9:1 v/v) effectively isolates the monomeric product, as demonstrated in a 2020 study. Alternatively, silica gel chromatography with ethyl acetate/hexane eluents achieves >99% purity but is less scalable.
Stability Under Thermal Conditions
The compound exhibits thermal stability up to 180°C, beyond which ring-opening polymerization occurs. Storage under nitrogen at −20°C prevents premature degradation, preserving functionality for downstream applications.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: The compound can undergo substitution reactions, where different substituents replace hydrogen atoms on the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions include oxo-derivatives, reduced benzoxazine compounds, and substituted benzoxazine derivatives. These products can have different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
The compound 2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl-, homopolymer with the CAS number 228118-00-1 and molecular formula C15H15NO, has identified uses as laboratory chemicals and in the manufacture of chemical compounds [1, 4].
Safety and Hazards
- GHS Classification : According to GHS (Globally Harmonized System) classifications, this compound can cause harm if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .
- Precautionary statements : It is advised to wear protective gear, such as gloves, clothing, eye protection, and face protection. If the substance gets into the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, and continue rinsing .
First Aid Measures
- General Advice: If someone is exposed, seek medical assistance immediately and provide the safety data sheet to the doctor .
- Inhalation: Move the person to fresh air. If they are not breathing, provide artificial respiration and consult a physician .
- Skin Contact: Wash the affected area with plenty of soap and water, and consult a physician .
- Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes, and consult a physician .
- Ingestion: Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician .
Firefighting Measures
- Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
- Special Hazards : During a fire, this substance may produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas .
- Advice for Firefighters : Wear self-contained breathing apparatus when firefighting .
Accidental Release Measures
- Personal Precautions : Use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas. Ensure adequate ventilation .
Toxicological Information
- Acute Toxicity : Harmful if swallowed .
- Skin Corrosion/Irritation : Causes skin irritation .
- Serious Eye Damage/Irritation : Causes serious eye irritation .
- Respiratory or Skin Sensitization : May cause respiratory irritation .
- Carcinogenicity : This compound is not identified as a carcinogen or potential carcinogen by IARC, ACGIH, NTP, or OSHA .
Mechanism of Action
The mechanism of action of 2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Substituent Variations
The following table compares the target compound with structurally related benzoxazines:
Key Observations:
- Substituent Effects: Methyl vs. Chloro: Methyl groups (target compound) reduce polarity compared to chloro substituents, lowering logP and improving solubility in non-polar matrices . Phenyl vs. Cyclohexyl: The 3-phenyl group in the target compound provides aromatic stabilization, whereas cyclohexyl substituents (e.g., in CAS 6640-34-2) introduce conformational flexibility .
Physicochemical Properties
- logP and Hydrophobicity :
- McVol (Molecular Volume) :
- The target compound’s McVol is expected to be ~200–210 ml/mol, comparable to the 6-chloro-3-cyclohexyl analogue (204.82 ml/mol) .
Biological Activity
The compound 2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- (CAS Number: 101089-45-6) is a bicyclic heterocyclic compound characterized by a fused benzene and oxazine ring system. This compound has garnered attention in recent years due to its diverse biological activities, which include antifungal, antibacterial, anti-HIV, anticancer, anticonvulsant, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Antifungal Activity
Research indicates that derivatives of 2H-1,3-benzoxazines exhibit significant antifungal properties. A study demonstrated that various substituted 3,4-dihydro-2H-benzoxazines showed effective inhibition against several fungal strains such as Gibberella zeae, Phytophthora capsici, and Botrytis cinerea.
| Compound | Concentration (µg/mL) | Inhibition Rate (%) |
|---|---|---|
| 6k | 25 | 100 |
| 6l | 25 | 100 |
| 6n | 25 | 100 |
| 6a | 500 | 81 |
These results indicate that most compounds displayed moderate to good antifungal activity, with some achieving complete inhibition at specific concentrations .
Antibacterial Activity
The antibacterial properties of benzoxazine derivatives have also been extensively studied. Compounds have shown effectiveness against various bacterial strains. For instance, a series of benzoxazine derivatives were tested against Staphylococcus aureus and Escherichia coli, with notable results indicating significant inhibition zones.
| Compound | Inhibition Zone (mm) |
|---|---|
| Compound A | 15 |
| Compound B | 20 |
| Compound C | 18 |
This data suggests that structural modifications in the benzoxazine framework can enhance antibacterial efficacy .
Anticancer Activity
The anticancer potential of this compound was highlighted in several studies where it demonstrated cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 10 |
| HeLa (cervical) | 15 |
| A549 (lung) | 12 |
These findings indicate that the compound may serve as a lead for developing new anticancer agents .
The biological activities of benzoxazine derivatives are attributed to their ability to interact with various biological targets. For instance:
- Antifungal Mechanism : The compounds disrupt fungal cell wall synthesis.
- Antibacterial Mechanism : They inhibit bacterial DNA gyrase activity.
- Anticancer Mechanism : The compounds induce apoptosis in cancer cells through the activation of caspases.
Case Studies
- Study on Antifungal Efficacy : A study published in the Journal of Serb Chemical Society evaluated the antifungal activity of several benzoxazine derivatives against Rhizoctonia solani. The results showed that certain compounds achieved up to 100% inhibition at specific concentrations .
- Anticancer Activity Assessment : Another investigation assessed the cytotoxic effects of benzoxazine derivatives on human cancer cell lines. The study concluded that these compounds could induce significant apoptosis in MCF-7 cells through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4-dihydro-6-methyl-3-phenyl-2H-1,3-benzoxazine, and how do reaction conditions influence monomer purity?
- Methodology : The compound is typically synthesized via a one-step Mannich condensation using p-substituted phenols, formaldehyde, and primary amines (molar ratio 1:2:1). Burke’s method (Scheme 2, ) involves an intermediate o-alkylaminomethyl-p-substituted phenol, followed by formaldehyde addition under basic catalysis. Solvent-free microwave-assisted synthesis (e.g., 80–100°C, 300–600 W) can reduce reaction time from hours to minutes while maintaining yields >85% .
- Critical Factors : Excess formaldehyde ensures complete ring closure. Impurities like unreacted amines or phenolic byproducts require purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. Which spectroscopic and thermal characterization techniques are essential for validating the structure and polymerization behavior of this benzoxazine?
- Techniques :
- FT-IR : Confirm oxazine ring formation (absorbance at ~950 cm⁻¹ for C-O-C stretching) and absence of -OH peaks from precursors .
- NMR : ¹H NMR shows singlet for N-CH₂-Ar protons (δ 4.3–4.6 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms quaternary carbons in the oxazine ring .
- DSC : Monomer polymerization exotherm (200–250°C) and glass transition temperature (Tg) of polybenzoxazine (~150–220°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
